OMDM-2
OMDM-2
Numerous analogs of arachidonoyl ethanolamide1 (AEA, anandamide;) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. OMDM-2 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of the cellular uptake of AEA. Structurally, OMDM-2 is the amide of (R)-tyrosinol with oleic acid. In RBL-2H3 cells, OMDM-2 inhibits the cellular uptake of tritiated AEA with an IC50 of 3 µM, with negligible effects on the CB1 receptor and VR1.3
Metabolically stable inhibitor of anandamide cellular uptake (Ki = 3 μM). Displays relatively low affinity for CB1 and CB2 receptors (Ki values are 5.1 and > 10 μM) and for vanilloid VR1 receptors (EC50 = 10 μM). Has minimal activity against FAAH (Ki > 50 μM). Active in vivo.
Metabolically stable inhibitor of anandamide cellular uptake (Ki = 3 μM). Displays relatively low affinity for CB1 and CB2 receptors (Ki values are 5.1 and > 10 μM) and for vanilloid VR1 receptors (EC50 = 10 μM). Has minimal activity against FAAH (Ki > 50 μM). Active in vivo.
Brand Name:
Vulcanchem
CAS No.:
616884-63-0
VCID:
VC0004407
InChI:
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Molecular Formula:
C27H45NO3
Molecular Weight:
431.7 g/mol
OMDM-2
CAS No.: 616884-63-0
Cat. No.: VC0004407
Molecular Formula: C27H45NO3
Molecular Weight: 431.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Numerous analogs of arachidonoyl ethanolamide1 (AEA, anandamide;) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. OMDM-2 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of the cellular uptake of AEA. Structurally, OMDM-2 is the amide of (R)-tyrosinol with oleic acid. In RBL-2H3 cells, OMDM-2 inhibits the cellular uptake of tritiated AEA with an IC50 of 3 µM, with negligible effects on the CB1 receptor and VR1.3 Metabolically stable inhibitor of anandamide cellular uptake (Ki = 3 μM). Displays relatively low affinity for CB1 and CB2 receptors (Ki values are 5.1 and > 10 μM) and for vanilloid VR1 receptors (EC50 = 10 μM). Has minimal activity against FAAH (Ki > 50 μM). Active in vivo. |
|---|---|
| CAS No. | 616884-63-0 |
| Molecular Formula | C27H45NO3 |
| Molecular Weight | 431.7 g/mol |
| IUPAC Name | (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide |
| Standard InChI | InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1 |
| Standard InChI Key | ICDMLAQPOAVWNH-HAAQQRBASA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO |
| Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator